3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
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Overview
Description
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group, a methyl group, and a methanesulfonate ester attached to the chromen-4-one core
Preparation Methods
The synthesis of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the Claisen–Schmidt condensation of an appropriate aldehyde with a ketone, followed by cyclization.
Introduction of the bromophenoxy group: This step involves the nucleophilic substitution of a bromophenol with the chromen-4-one intermediate.
Methanesulfonation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The methanesulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in binding interactions, while the chromen-4-one core may be involved in redox reactions or other biochemical processes. The methanesulfonate ester can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar compounds to 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate include:
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methanesulfonate: This compound has a trifluoromethyl group instead of a methyl group, which can alter its chemical and biological properties.
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate: Lacks the methyl group, which may affect its reactivity and interactions.
2-(2-bromophenoxy)-4H-chromen-4-one: A simpler structure without the methanesulfonate ester, which may influence its solubility and biological activity.
Properties
IUPAC Name |
[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO6S/c1-10-17(23-14-6-4-3-5-13(14)18)16(19)12-8-7-11(9-15(12)22-10)24-25(2,20)21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWMCBQAKGRMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)OC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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